(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or chiral catalysts to induce the desired stereochemistry. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where specific strains of microorganisms are used to produce the compound in large quantities. These processes are optimized for high yield and cost-effectiveness, often involving the use of bioreactors and controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a biochemical reagent.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of (2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-Isopropylmalic acid
- (2R,3S)-trans-coutaric acid
- (2R,3S)-Isocitric acid
Uniqueness
(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and its ability to undergo a wide range of chemical reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2R,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPEJXLESDEDM-WVZVXSGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)N[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.